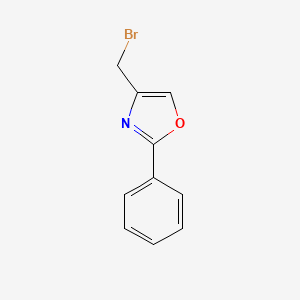

4-Bromomethyl-2-phenyl-oxazole

Overview

Description

4-Bromomethyl-2-phenyl-oxazole is a chemical compound with the linear formula C10H8BrNO . It is used in various applications due to its unique properties .

Synthesis Analysis

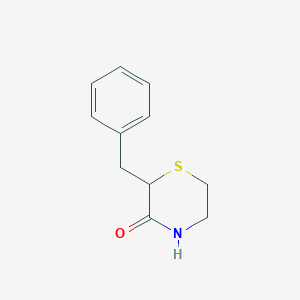

The synthesis of oxazole derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing oxazole derivatives is through the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key component . Another method involves a series of reactions including diazotization, electrophilic bromination, oxidation, radical bromination, condensation, and 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The ring is substituted with a bromomethyl group and a phenyl group .Chemical Reactions Analysis

Oxazole compounds, including this compound, are known to participate in a variety of chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms in the oxazole ring .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 238.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications

Synthetic Applications :

- Patil and Luzzio (2016) demonstrated that 2-(Halomethyl)-4,5-diphenyloxazoles, including 2-bromomethyl analogues, are effective reactive scaffolds for synthetic elaboration at the 2-position. This allows for the preparation of various substituted oxazoles, showcasing the versatility of these compounds in synthesis (Patil & Luzzio, 2016).

Material Science and Electrochemical Applications :

- Ehsani et al. (2014) explored the use of oxazole derivatives as corrosion inhibitors for aluminum alloys in acidic media. Their research focused on understanding the mechanism of inhibition and the interaction of these compounds with metal surfaces (Ehsani et al., 2014).

- Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, highlighting its potential applications in organic electronics (Irfan et al., 2018).

Antimicrobial and Antiprotozoal Activity :

- Ustabaş et al. (2020) synthesized and characterized a compound containing an oxazole ring, evaluating its antimicrobial and antileishmanial activities. This study contributes to the understanding of the biological activities of oxazole derivatives (Ustabaş et al., 2020).

- Carballo et al. (2017) synthesized 2-amino-4-phenyloxazole derivatives and evaluated their in vitro antiprotozoal activity, finding significant activity against certain protozoal infections (Carballo et al., 2017).

Organic Synthesis and Chemical Reactions :

- Young, Smith, and Taylor (2004) described the synthesis of a novel oxazole building block, including 4-bromomethyl-2-chlorooxazole, highlighting its utility in cross-coupling reactions to create a range of disubstituted oxazoles (Young et al., 2004).

- Luo et al. (2012) achieved the modular synthesis of 2,4-oxazole using a gold-catalyzed oxidation strategy, demonstrating the importance of oxazole structures in natural product synthesis (Luo et al., 2012).

Mechanism of Action

The mechanism of action of oxazole derivatives is largely dependent on their specific chemical structure and the biological system in which they are acting. Oxazole compounds are known to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .

Future Directions

The future of 4-Bromomethyl-2-phenyl-oxazole and similar compounds lies in the development of new synthetic routes and the discovery of new biological activities. Researchers are focusing on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds .

Relevant Papers Several papers have been published on the synthesis and biological activities of oxazole derivatives . These papers provide valuable information on the therapeutic potentials of oxazole scaffolds and the synthesis of oxazole-containing molecules. They also highlight the diverse biological potential of oxazole derivatives in the new millennium .

Properties

IUPAC Name |

4-(bromomethyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUZYSXNOXTGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697808 | |

| Record name | 4-(Bromomethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99073-82-2 | |

| Record name | 4-(Bromomethyl)-2-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99073-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)

![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)